
Med-fgal-gal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Med-fgal-gal is a synthetic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a derivative of galactose, a simple sugar, and is often used in various biochemical assays and research studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Med-fgal-gal typically involves the modification of galactose through a series of chemical reactions. One common method includes the use of specific enzymes or chemical catalysts to introduce functional groups into the galactose molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using bioreactors and advanced purification techniques. The process involves the fermentation of microorganisms that produce the necessary enzymes for the synthesis. The product is then extracted and purified using chromatography and other separation methods to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Med-fgal-gal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically occurs under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used, often in anhydrous solvents.
Substitution: Halogens or other nucleophiles are used, with reactions occurring under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction could produce galactitol.
Wissenschaftliche Forschungsanwendungen
Med-fgal-gal has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of galactosidases.
Biology: Researchers use it to investigate cellular processes involving galactose metabolism.
Industry: this compound is used in the production of bio-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Med-fgal-gal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for galactosidases, which catalyze the hydrolysis of the compound, releasing galactose and other products. This interaction is crucial for studying the metabolic pathways and the role of galactose in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galactose: The parent compound of Med-fgal-gal, used in various metabolic studies.
Galactitol: A reduction product of galactose, used in studies of galactose metabolism disorders.
Galactonic Acid: An oxidation product of galactose, used in biochemical assays.
Uniqueness
This compound is unique due to its specific modifications, which make it a valuable tool in studying galactose metabolism and related processes. Its ability to act as a substrate for various enzymes allows researchers to investigate the detailed mechanisms of galactose utilization and its impact on cellular functions.
Eigenschaften
CAS-Nummer |
93426-89-2 |
|---|---|
Molekularformel |
C13H23FO10 |
Molekulargewicht |
358.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H23FO10/c1-21-12-11(20)10(19)8(17)5(24-12)3-22-13-9(18)6(14)7(16)4(2-15)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
NJFLCQBZFZJEIT-BHMAHVOGSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)F)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


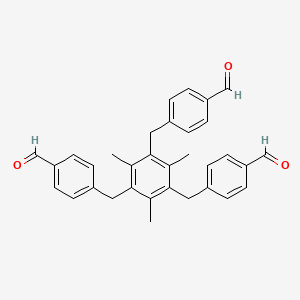

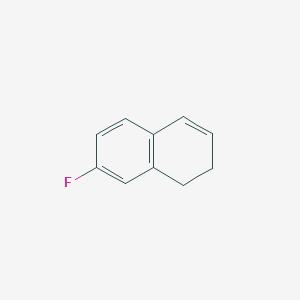


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
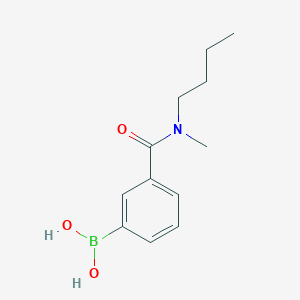
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)

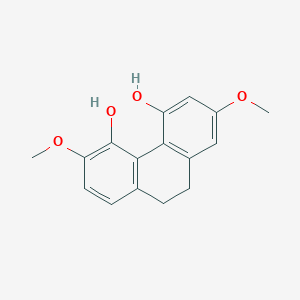

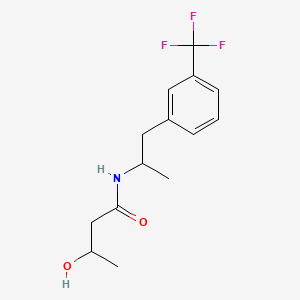
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
